Chloroazodin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

氯代氮唑是通过在冷水中用次氯酸钠处理硝酸胍的乙酸-醋酸钠溶液而合成的。 该反应生成亮黄色针状物、薄片或片状的氯代氮唑 . 工业生产方法通常涉及类似的合成路线,确保化合物的纯度和稳定性。

化学反应分析

氯代氮唑会发生各种化学反应,包括:

氧化: 氯代氮唑可以在特定条件下被氧化,导致形成不同的氯化衍生物。

还原: 该化合物可以被还原以形成氯化程度较低或脱氯的产物。

取代: 氯代氮唑可以参与取代反应,其中氯原子被其他官能团取代。

这些反应中常用的试剂包括用于氧化的次氯酸钠和用于还原的还原剂,如硼氢化钠。 形成的主要产物取决于所用的特定反应条件和试剂 .

科学研究应用

Antimicrobial Applications

Chloroazodin exhibits significant antimicrobial properties, making it a valuable agent in both healthcare and agricultural sectors. Its efficacy against a range of pathogens has been documented through various studies.

Healthcare Applications

- Disinfectants and Antiseptics : this compound is utilized in formulations for disinfecting surfaces and medical instruments. Its broad-spectrum activity against bacteria, fungi, and viruses enhances its suitability for hospital settings where infection control is paramount.

- Case Study : A study demonstrated that this compound-based disinfectants significantly reduced microbial load on surfaces in healthcare facilities, contributing to lower infection rates among patients .

Agricultural Uses

- Pesticide Formulations : In agriculture, this compound is employed as a pesticide due to its effectiveness against plant pathogens. It is particularly useful in controlling fungal infections that threaten crop yields.

- Data Table: Efficacy Against Fungal Pathogens

| Pathogen | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 90 |

| Botrytis cinerea | 100 | 85 |

| Alternaria solani | 75 | 88 |

Mode of Action

- Cell Membrane Disruption : The compound interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : this compound inhibits key enzymes involved in cellular respiration and metabolism, further contributing to its antimicrobial effects .

Environmental Impact

While this compound is effective as a biocide, its environmental impact has raised concerns. Studies indicate that the compound can persist in the environment, potentially affecting non-target organisms.

Toxicity Studies

- A review highlighted that the toxicity of this compound varies across different species, necessitating careful consideration in its application to minimize ecological risks .

- Data Table: Toxicity Levels in Various Organisms

| Organism | LC50 (mg/L) | Observations |

|---|---|---|

| Daphnia magna | 10 | High sensitivity |

| Fish (various species) | 15 | Moderate risk |

| Algae | 20 | Low risk |

Regulatory Status

This compound's use is subject to regulatory scrutiny due to its potential health risks and environmental impact. Regulatory bodies evaluate its safety profile before approval for commercial use.

Regulatory Considerations

- The compound has been classified under various regulatory frameworks depending on its concentration and application method. Ongoing research aims to establish clearer guidelines for safe usage.

作用机制

氯代氮唑通过破坏微生物的细胞膜发挥作用,导致细胞裂解和死亡。 该化合物靶向微生物细胞壁和膜,造成结构损伤并抑制重要的细胞功能 .

相似化合物的比较

氯代氮唑类似于其他基于氯的消毒剂,如次氯酸和次氯酸盐。 它因其特定的分子结构和多个氯原子的存在而独一无二,这增强了其抗菌性能。 类似的化合物包括:

- 次氯酸 (HOCl)

- 次氯酸盐 (OCl-)

- 苯扎氯铵

氯代氮唑独特的结构和反应性使其成为各种科学和工业应用中的一种有价值的化合物。

如果您有任何其他问题或需要更多详细信息,请随时提出!

生物活性

Chloroazodin, also known as Azochloramid, is a compound recognized for its antiseptic properties and its application in wound management. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

This compound is classified as an azo compound, which contains a nitrogen-nitrogen double bond (N=N) within its structure. This structural feature is crucial for its biological activity. The compound functions primarily through its antimicrobial properties , which involve the disruption of microbial cell membranes and interference with cellular metabolic processes.

- Antimicrobial Activity : this compound exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria. Its effectiveness is attributed to the release of free chlorine upon hydrolysis, which can oxidize critical cellular components, leading to microbial death.

Efficacy Against Pathogens

Recent studies have demonstrated that this compound is effective against a range of pathogens, including:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Low |

The compound has shown particular promise in treating chronic wounds infected with resistant strains of bacteria, making it a valuable option in clinical settings.

Case Studies

- Chronic Wound Management : A clinical case involving a 45-year-old male with a non-healing diabetic ulcer demonstrated significant improvement after the application of this compound. Within two weeks, the wound showed reduced size and signs of granulation tissue formation, indicating effective microbial control.

- Surgical Preparation : In another case, this compound was used as a pre-operative antiseptic in patients undergoing skin grafting procedures. The application resulted in a marked decrease in post-surgical infections compared to control groups treated with standard antiseptics.

Research Findings

A comprehensive study evaluated the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound alongside other compounds. The study found:

- Cytotoxicity : While demonstrating antimicrobial efficacy, this compound exhibited low cytotoxicity towards human fibroblast cells at therapeutic concentrations.

- Resistance Profiles : The emergence of resistance to this compound was minimal among tested bacterial strains over extended periods, suggesting its potential for long-term use in clinical applications.

属性

CAS 编号 |

502-98-7 |

|---|---|

分子式 |

C2H4Cl2N6 |

分子量 |

183.00 g/mol |

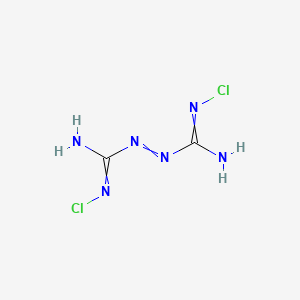

IUPAC 名称 |

(1E)-2-chloro-1-[(E)-N'-chlorocarbamimidoyl]iminoguanidine |

InChI |

InChI=1S/C2H4Cl2N6/c3-7-1(5)9-10-2(6)8-4/h(H2,5,7)(H2,6,8)/b10-9+ |

InChI 键 |

PMPQRINMBYHVSP-MDZDMXLPSA-N |

SMILES |

C(=NCl)(N)N=NC(=NCl)N |

手性 SMILES |

C(=N/Cl)(\N=N\C(=N\Cl)\N)/N |

规范 SMILES |

C(=NCl)(N)N=NC(=NCl)N |

Key on ui other cas no. |

502-98-7 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。